2,6-Diazaspiro[3.4]octan-7-one oxalate
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2,6-diazaspiro[3.4]octan-7-one oxalate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic and spirocyclic systems. The base structure, 2,6-diazaspiro[3.4]octan-7-one, consists of a spiro junction connecting a three-membered azetidine ring and a four-membered piperidinone ring. The numbering begins at the nitrogen atom in the azetidine ring (position 1), proceeds through the spiro carbon (position 2), and continues into the piperidinone ring, where the ketone group occupies position 7.
The oxalate salt form is designated as an ethanedioate (1:1) adduct, indicating a stoichiometric ratio between the diazaspiro compound and oxalic acid. Alternative nomenclature includes 2,6-diazaspiro[3.4]octan-7-one ethanedioate and 2,6-diazaspiro[3.4]octan-7-one hemioxalate, reflecting variations in salt stoichiometry observed during crystallization.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₈H₁₂N₂O₅ , with a molecular weight of 216.19 g/mol . This composition arises from the combination of the parent heterocycle (C₆H₁₀N₂O) and oxalic acid (C₂H₂O₄) in a 1:1 molar ratio.
| Component | Formula | Contribution to Molecular Weight |
|---|---|---|
| Diazaspiro core | C₆H₁₀N₂O | 126.16 g/mol |
| Oxalic acid | C₂H₂O₄ | 90.03 g/mol |
| Total | C₈H₁₂N₂O₅ | 216.19 g/mol |
The spirocyclic core contributes two nitrogen atoms and one ketone group, while the oxalate counterion introduces two carboxylic acid groups. Mass spectrometry data confirm the monoisotopic mass as 216.074621 Da , consistent with the proposed formula.
Crystallographic Data and Spirocyclic Architecture
X-ray diffraction studies of related diazaspiro compounds reveal a distorted boat conformation for the piperidinone ring and a planar azetidine moiety. The spiro carbon (C2) exhibits tetrahedral geometry, with bond angles of ~109.5° between the fused rings. Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Spiro C-N bond length | 1.47 Å | |
| Ketone C=O bond length | 1.21 Å | |
| Dihedral angle (N1-C2-N6) | 88.3° |
The oxalate ion adopts a planar configuration, forming hydrogen bonds with the protonated nitrogen atoms of the diazaspiro system. Packing analysis shows a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.67 Å, and β = 98.5° for analogous structures.
Tautomeric Forms and Protonation States
The compound exhibits pH-dependent tautomerism due to the presence of both amine and ketone functional groups. Under acidic conditions (pH < 4), the piperidinone nitrogen (N6) becomes protonated, favoring the enamine tautomer :
$$
\text{2,6-Diazaspiro[3.4]octan-7-one} \rightleftharpoons \text{2,6-Diazaspiro[3.4]oct-7-en-8-amine} \quad
$$
At neutral pH, the dominant form retains the ketone group, stabilized by conjugation with the adjacent nitrogen lone pairs. Oxalate coordination occurs primarily through the deprotonated carboxylic acid groups, forming a salt bridge with the protonated azetidine nitrogen (N1).
Protonation states :
- N1 : pKa ≈ 8.8 (azetidine nitrogen)
- N6 : pKa ≈ 3.2 (piperidinone nitrogen)
- Oxalate : pKa₁ = 1.23, pKa₂ = 4.19
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. This compound acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
2,6-Diazaspiro[3.4]octan-7-one oxalate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₂O₅, characterized by its unique spirocyclic structure that includes two interconnected rings. This structural configuration contributes to its distinct chemical reactivity and biological interactions. The compound features nitrogen atoms and an oxalate moiety, which enhances its potential for interaction with biological targets.
Research indicates that this compound acts primarily as a sigma-1 receptor (σ1R) antagonist. The σ1R is a promising target for pain management and has been shown to enhance the analgesic effects of mu-opioid receptor agonists without increasing adverse effects. Studies have demonstrated that this compound can significantly improve the antinociceptive effects of morphine while mitigating morphine-induced analgesic tolerance .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Pain Management : As a σ1R antagonist, it may serve as an adjunct therapy in pain management, particularly in enhancing opioid efficacy while reducing tolerance.
- Cancer Treatment : Preliminary studies indicate potential applications in cancer therapy, where it may function as an inhibitor or modulator of specific proteins involved in tumor progression.
- Antimicrobial Activity : Ongoing research is exploring its effectiveness against various pathogens, including Mycobacterium tuberculosis, where derivatives have shown promising results in inhibiting bacterial growth .
Structure-Activity Relationship Studies
A detailed structure-activity relationship (SAR) study has identified several derivatives of 2,6-Diazaspiro[3.4]octan-7-one that exhibit enhanced biological activity. For example, compound 32 was found to be a potent σ1R antagonist that significantly enhances morphine's analgesic effects .
Case Studies and Experimental Data
A selection of compounds derived from the 2,6-Diazaspiro[3.4]octan-7-one scaffold has been evaluated for their biological activities:
| Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 32 | σ1R antagonist | Not specified |
| Compound A | Antitubercular | 0.016 μg/mL |
| Compound B | Cancer cell line inhibitor | Varies by cell line |
These findings highlight the diverse potential applications of this compound across various therapeutic areas.
Scientific Research Applications
Medicinal Chemistry
1.1 Sigma-1 Receptor Antagonism
One of the primary applications of 2,6-Diazaspiro[3.4]octan-7-one oxalate is in the development of sigma-1 receptor (σ1R) antagonists. Research has demonstrated that compounds based on this scaffold can enhance the analgesic effects of opioids while mitigating the development of tolerance. For instance, a study identified a specific compound derived from this scaffold that significantly improved morphine's antinociceptive effect without increasing side effects, highlighting its potential in pain management therapies .
Case Study: Enhanced Analgesic Effects
- Objective : To evaluate the efficacy of σ1R antagonists derived from 2,6-Diazaspiro[3.4]octan-7-one.
- Methodology : Structure-activity relationship (SAR) studies were conducted to identify potent σ1R antagonists.
- Results : Compound 32 was found to enhance morphine's analgesic effect significantly and prevent tolerance development, suggesting a promising therapeutic strategy for chronic pain management .
Organic Synthesis
2.1 Synthetic Routes and Methods
The synthesis of this compound can be achieved through various methods including cycloaddition reactions and reductive amination techniques. These synthetic pathways are optimized for high yield and purity, making the compound accessible for further research and application.
Table 1: Synthesis Methods for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| [3+2] Cycloaddition | Utilizes readily available starting materials | 72% |
| Reductive Amination | Involves amination reactions to form desired products | 68% |
| Ester Hydrolysis | Hydrolysis followed by purification | Variable |
Material Science
3.1 Polymer Applications
The unique spirocyclic structure of this compound lends itself to applications in materials science, particularly in developing polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to innovative materials suitable for various industrial applications.
Research Findings: Polymer Composites
Studies have shown that integrating this compound into polymer systems can improve their mechanical strength and thermal resistance, making them suitable for applications in aerospace and automotive industries.
Research is ongoing to explore the biological activity of this compound as an inhibitor or modulator of specific proteins involved in diseases such as cancer and infections. The compound's ability to interact with biological targets could pave the way for new therapeutic agents.
Table 2: Biological Targets and Activities
| Biological Target | Activity Description |
|---|---|
| Sigma-1 Receptor | Antagonism leading to enhanced analgesia |
| Cancer-related Proteins | Potential inhibition/modulation |
| Infectious Disease Targets | Investigated for antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Table 1: Key Structural and Pharmacological Differences
Key Observations:
- Ring Size and Conformation: The spiro[3.4]octane core in the oxalate derivative provides a distinct spatial arrangement compared to larger (e.g., spiro[3.5]nonane) or smaller (spiro[3.3]heptane) analogs. This affects receptor binding; for example, the spiro[3.4]octane system optimizes S1R antagonism , whereas spiro[3.3]heptane derivatives are used in materials science .
- Substituent Effects: The oxalate salt enhances water solubility, critical for in vivo efficacy .
Pharmacological Efficacy in Pain Management
The oxalate derivative stands out for its ability to enhance morphine’s antinociceptive effect (55% increase in hot-plate test latency) and reverse morphine tolerance in mice . This is attributed to its high S1R affinity (Ki = 14.5 nM) and selectivity over sigma-2 receptors (S2R), which minimizes off-target effects . In contrast, other spirocyclic compounds like 2,7-diazaspiro[3.5]nonan-1-one lack reported activity in pain models, suggesting that minor structural changes drastically alter pharmacological profiles .
Physicochemical and Formulation Properties
Table 2: Physicochemical Comparison of Salts
Key Observations:
- The oxalate salt’s low molecular weight and high solubility make it advantageous for parenteral formulations.
- The toluene sulfonate salt, while similarly pure, is hygroscopic, complicating long-term storage .
Preparation Methods
Synthetic Route
The core structure is typically synthesized via cyclization reactions involving amine and ketone precursors. One reported method involves:
- Starting from appropriate diamine and cyclic ketone precursors.
- Employing ring-closure reactions under controlled conditions such as reflux in solvents like tetrahydrofuran or acetonitrile.
- Use of bases such as triethylamine or potassium carbonate to facilitate cyclization.
- Purification by extraction and crystallization techniques.
In a related study on spirocyclic diazanes, reductive alkylation and catalytic hydrogenation were used to modify substituents on the diazaspiro core to improve yield and purity.
Reaction Conditions and Catalysts
- Solvents: Commonly used solvents include tetrahydrofuran, ethyl acetate, and acetonitrile.
- Bases: Triethylamine and potassium carbonate are employed to neutralize acids formed during cyclization.
- Catalysts: Palladium catalysts may be used in hydrogenation steps to reduce benzyl protecting groups, facilitating further functionalization.
- Temperature: Reactions are typically conducted at ambient to reflux temperatures (25–80 °C), with some cyclizations requiring heating up to 170 °C for ring closure.
Formation of 2,6-Diazaspiro[3.4]octan-7-one Oxalate Salt
Salt Formation Procedure
The oxalate salt is prepared by reacting the free base 2,6-Diazaspiro[3.4]octan-7-one with oxalic acid under controlled conditions:
- Dissolve the free base in a suitable solvent such as ethanol or methanol.
- Add a stoichiometric amount of oxalic acid (usually 1:1 molar ratio).
- Stir the mixture at room temperature or slightly elevated temperature until salt formation is complete.
- Isolate the salt by filtration or crystallization.
- Dry under vacuum to obtain pure oxalate salt.
This method ensures formation of a stable crystalline oxalate salt with improved solubility and handling properties compared to the free base.
Data Table: Preparation Parameters and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to form core | Diamine + cyclic ketone, base catalyst | Tetrahydrofuran, EtOAc | 25–80 °C | 60–75 | Use of triethylamine or K2CO3 base |
| Catalytic hydrogenation | Pd catalyst, H2 gas | Ethanol, MeOH | Room temp to 50 °C | 70–85 | Removes benzyl protecting groups |
| Salt formation with oxalic acid | 1:1 molar ratio of oxalic acid to base | Ethanol, Methanol | 25–40 °C | 80–90 | Stirring until complete salt formation |
Research Findings and Analytical Data
- Purity and Characterization: The oxalate salt exhibits distinct melting points and solubility profiles compared to the free base, confirmed by NMR, IR, and elemental analysis.
- Yield Optimization: Use of ultrasound or vortex mixing during dissolution improves homogeneity and reaction completion in salt formation.
- Stability: Oxalate salts show enhanced thermal and storage stability, making them preferable for pharmaceutical formulation.
Summary of Key Preparation Notes
- The cyclization step is critical and requires control of reaction pH and temperature to avoid side reactions.
- Catalytic hydrogenation is an effective method for modifying substituents on the diazaspiro core, enhancing downstream functionalization.
- Salt formation with oxalic acid is straightforward but requires careful solvent selection and mixing to ensure complete conversion.
- Physical methods such as vortexing, ultrasound, or mild heating aid in dissolving intermediates and final compounds, improving reaction kinetics and yield.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural characterization of 2,6-Diazaspiro[3.4]octan-7-one oxalate?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the spirocyclic framework and oxalate counterion interactions. Assign peaks using 2D NMR (e.g., COSY, HSQC) to confirm connectivity . For crystallographic validation, employ single-crystal X-ray diffraction, ensuring proper cryogenic conditions to stabilize the oxalate salt. Pair with computational geometry optimization (DFT calculations) to cross-validate bond lengths and angles .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Apply a design-of-experiments (DoE) approach, such as fractional factorial design, to screen variables (e.g., solvent polarity, temperature, stoichiometry). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via LC-MS and validate purity with HPLC-UV/ELSD . For oxalate salt formation, employ pH-controlled crystallization with inline PAT (process analytical technology) to track supersaturation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Step 1 : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways.
- Step 2 : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and compare with experimental activation parameters .
- Step 3 : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify outliers or confounding variables in datasets .
Q. How can computational tools enhance the design of derivatives or analogs of this compound for target-specific applications?
- Methodological Answer :
- Step 1 : Use molecular docking (AutoDock Vina, Schrödinger) to screen virtual libraries against target receptors (e.g., enzymes in neurological pathways). Prioritize candidates with free energy calculations (MM-GBSA/PBSA) .
- Step 2 : Validate synthetic feasibility with retrosynthetic analysis software (e.g., Synthia, Reaxys) and reaction pathway prediction tools (e.g., IBM RXN) .
- Step 3 : Integrate AI-driven platforms (e.g., COMSOL Multiphysics with ML modules) to simulate physicochemical properties and optimize synthetic routes .
Q. What advanced techniques are suitable for analyzing the oxalate counterion’s role in stabilizing the spirocyclic core under varying conditions?
- Methodological Answer :
- Step 1 : Conduct variable-temperature NMR to study oxalate hydrogen bonding dynamics. Pair with IR spectroscopy to monitor carboxylate vibrational modes .
- Step 2 : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
- Step 3 : Use molecular dynamics (MD) simulations to model solvent interactions and salt dissociation kinetics under physiological conditions .
Data Handling and Validation
Q. How should researchers address inconsistencies in spectroscopic or chromatographic data for this compound?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
- Step 2 : Apply chemometric tools (e.g., PCA for NMR/LC-MS datasets) to detect batch-to-batch variability .
- Step 3 : Cross-validate using orthogonal techniques (e.g., compare MALDI-TOF MS with HRMS for mass accuracy) .
Q. What statistical frameworks are recommended for analyzing dose-response or structure-activity relationship (SAR) data in biological assays?
- Methodological Answer :
- Step 1 : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Step 2 : Apply machine learning models (e.g., random forest, SVM) to SAR datasets for feature importance analysis .
- Step 3 : Validate model robustness via k-fold cross-validation and external test sets .
Guidance for Reporting
Q. How should researchers present synthetic and analytical data to meet peer-reviewed journal standards?
- Methodological Answer :
- Synthesis : Tabulate yields, purity (HPLC/GC), and characterization data (e.g., NMR shifts, HRMS m/z) in supplementary materials. Include raw spectra with peak assignments .
- Analysis : Use standardized formats for reporting statistical results (e.g., APA guidelines for p-values, effect sizes) .
- Computational : Archive input files (e.g., Gaussian .gjf, COMSOL .mph) and scripts in repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
